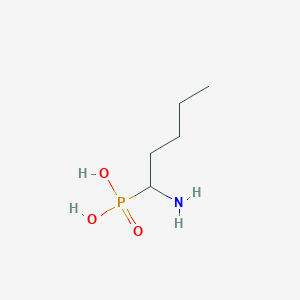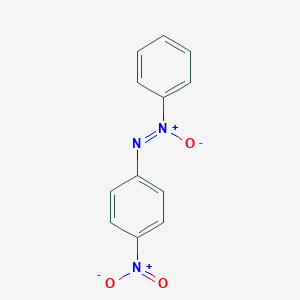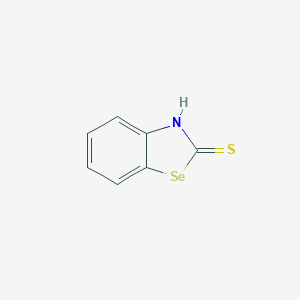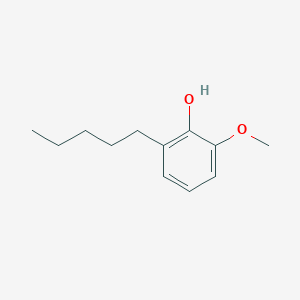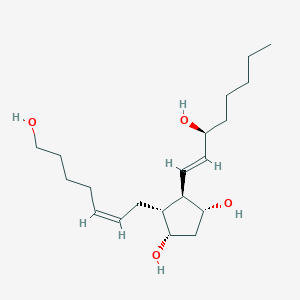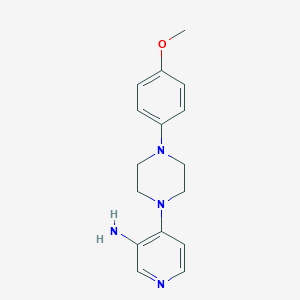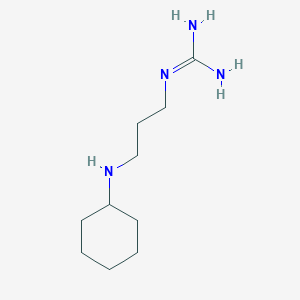
1-(3-(Cyclohexylamino)propyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Cyclohexylamino)propyl)guanidine, commonly known as CP-55,940, is a synthetic cannabinoid that has been extensively studied for its pharmacological properties. It is a potent agonist of the cannabinoid receptor CB1, which is widely distributed in the central nervous system. CP-55,940 is a valuable tool for investigating the endocannabinoid system and has potential applications in the treatment of various neurological disorders.
Mecanismo De Acción
CP-55,940 acts as a potent agonist of the CB1 receptor, which is widely distributed in the central nervous system. Activation of the CB1 receptor by CP-55,940 leads to the inhibition of neurotransmitter release, resulting in the modulation of various physiological processes such as pain sensation, appetite, and mood.
Efectos Bioquímicos Y Fisiológicos
CP-55,940 has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. It has also been shown to modulate appetite, mood, and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-55,940 is a valuable tool for investigating the endocannabinoid system and its role in various physiological processes. It has high potency and selectivity for the CB1 receptor, making it a useful tool for studying the pharmacology of this receptor. However, its use is limited by its potential for abuse and dependence, and its effects on other physiological processes such as cardiovascular function.
Direcciones Futuras
There are numerous future directions for research on CP-55,940. One area of interest is the development of novel therapeutic agents based on its pharmacological properties. Another area of interest is the investigation of its potential for the treatment of various neurological disorders. Additionally, further studies are needed to elucidate its mechanism of action and its effects on other physiological processes.
Métodos De Síntesis
CP-55,940 can be synthesized using a multistep process involving the condensation of cyclohexylamine and 3-(1-naphthoyl)indole followed by the addition of guanidine. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
CP-55,940 has been extensively used in scientific research to investigate the endocannabinoid system and its role in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a potential therapeutic agent for various neurological disorders such as multiple sclerosis, epilepsy, and Parkinson's disease.
Propiedades
Número CAS |
13860-67-8 |
|---|---|
Nombre del producto |
1-(3-(Cyclohexylamino)propyl)guanidine |
Fórmula molecular |
C10H22N4 |
Peso molecular |
198.31 g/mol |
Nombre IUPAC |
2-[3-(cyclohexylamino)propyl]guanidine |
InChI |
InChI=1S/C10H22N4/c11-10(12)14-8-4-7-13-9-5-2-1-3-6-9/h9,13H,1-8H2,(H4,11,12,14) |
Clave InChI |
JFCBDCWYMZCHTF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NCCCN=C(N)N |
SMILES canónico |
C1CCC(CC1)NCCCN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



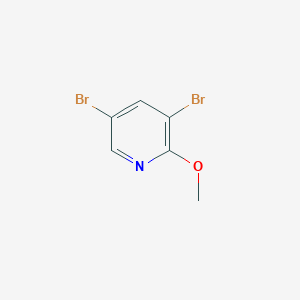
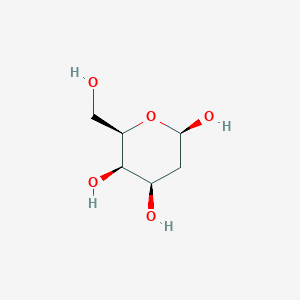

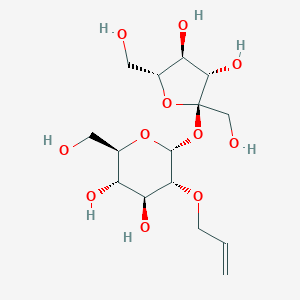
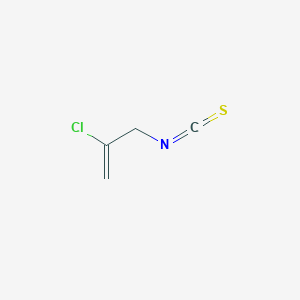
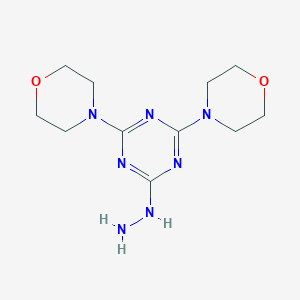
![2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B79375.png)
